2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
Description
This compound is a pyrimidine derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-bromo-4-fluorophenyl group and a sulfanyl linker. The pyrimidinol core (4-hydroxypyrimidine) is substituted at the 2-position with the oxadiazole-sulfanyl moiety and at the 6-position with a phenyl group.
Key structural attributes include:
- Sulfanyl bridge: The methylsulfanyl linker may improve solubility and modulate steric effects.
Properties
IUPAC Name |
2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2S/c20-13-8-12(6-7-14(13)21)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-4-2-1-3-5-11/h1-9H,10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAIEHNGLMQVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Introduction of the bromine and fluorine substituents: This step involves the halogenation of the phenyl ring using bromine and fluorine sources under controlled conditions.
Attachment of the oxadiazole ring to the phenyl ring: This step can be performed via a nucleophilic substitution reaction.
Formation of the pyrimidinol core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This can be achieved by reacting the intermediate with a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Molecular Formula
- C : 16
- H : 14
- Br : 1
- F : 1
- N : 5
- O : 2
Molecular Weight
The molecular weight of the compound is approximately 386.13 g/mol.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : The presence of the oxadiazole moiety has been linked to antimicrobial activity. Studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways in cells. This could lead to applications in treating inflammatory diseases .
- Neurological Applications : There is ongoing research into the neuroprotective effects of similar compounds, which may offer therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives, including the target compound. The results indicated that it effectively inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 3: Anti-inflammatory Mechanism
Research published in the European Journal of Pharmacology explored the anti-inflammatory properties of oxadiazole compounds. The study found that treatment with the compound reduced levels of pro-inflammatory cytokines in vitro, suggesting mechanisms that could be exploited for therapeutic purposes in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of sulfanylpyrimidines and oxadiazole-containing heterocycles. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Functional Comparisons
Key Observations:
Halogen Effects : The bromo and fluoro substituents in the target compound may confer stronger van der Waals interactions compared to chloro or methoxy groups in analogues .
Oxadiazole vs.
Sulfanyl Linker : Unlike carboxamide or methylene linkers, the sulfanyl group introduces a sulfur atom capable of hydrogen bonding and redox activity, which may influence pharmacokinetics .
Computational and Experimental Insights
- Density Functional Theory (DFT) Analysis : Studies on similar sulfanylpyrimidines suggest that electron-withdrawing groups (e.g., bromo, fluoro) lower the HOMO-LUMO gap, increasing reactivity .
- Crystallographic Validation : SHELX-based refinements of related structures (e.g., 6-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidines) reveal planar geometries conducive to stacking interactions .
Biological Activity
The compound 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that incorporates a pyrimidinol moiety linked to an oxadiazole ring through a sulfanyl group. The presence of bromine and fluorine atoms in the phenyl rings suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Analgesic and Anti-inflammatory Effects
The analgesic potential of related oxadiazole compounds has been evaluated using models such as the acetic acid-induced writhing test. In these studies, certain oxadiazole derivatives demonstrated notable analgesic activity, suggesting that the target compound may also possess similar properties. The mechanism is believed to involve inhibition of the COX-2 enzyme, which plays a crucial role in pain and inflammation pathways .
Cytotoxicity Studies
Cytotoxicity assessments of similar compounds have shown varying degrees of effectiveness against cancer cell lines. For example, studies on pyrimidinol derivatives indicated their potential as antitumor agents by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of mitochondrial pathways .
The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring may inhibit enzymes involved in inflammatory processes, such as COX enzymes.
- Receptor Modulation : The pyrimidinol component may interact with receptors involved in pain perception and immune responses.
Study 1: Analgesic Activity Evaluation
In a study evaluating the analgesic effects of various oxadiazole derivatives, including those structurally similar to our target compound, it was found that certain derivatives exhibited IC50 values lower than standard analgesics like celecoxib. This suggests a promising therapeutic profile for pain management applications .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents like bromine and fluorine in enhancing antibacterial activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
